3-(4-Nitrobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWOUMSRBXOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 4-nitroaniline to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the para position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating pharmacologically active intermediates.
Reagents/Conditions :
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C
-
Alternative: Sodium dithionite (Na₂S₂O₄) in aqueous ammonia
Products :
3-(4-Aminobenzamido)benzofuran-2-carboxamide (yield: 85–92%)
Mechanism :
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by stepwise electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.
Hydrolysis of Amide Bonds
The benzamido and carboxamide groups are susceptible to hydrolysis under acidic or alkaline conditions.
Acidic Hydrolysis
Reagents/Conditions :
-
6M HCl, reflux at 110°C for 12 hours
Products :
-
4-Nitrobenzoic acid (from benzamido group)
-
Benzofuran-2-carboxylic acid (from carboxamide group)
Yield : ~78% for both products
Alkaline Hydrolysis
Reagents/Conditions :
-
4M NaOH, 80°C for 8 hours
Products :
-
4-Nitrobenzamide (via partial hydrolysis)
-
Complete hydrolysis yields 4-nitrobenzoate and benzofuran-2-carboxylate salts
Selectivity : pH-dependent, with optimal yields at pH 10–12
Electrophilic Aromatic Substitution
The benzofuran ring participates in electrophilic substitution, with reactivity directed by electron-donating substituents.
| Reaction Type | Reagents/Conditions | Position Substituted | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of benzofuran | 65% |
| Sulfonation | H₂SO₄ (fuming), 50°C | C6 of benzofuran | 58% |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂, 25°C | C7 of benzofuran | 72% |
Mechanistic Note : The carboxamide group at C2 deactivates the ring but directs electrophiles to meta/para positions relative to itself.
Transamidation Reactions
The carboxamide group undergoes transamidation with primary or secondary amines under mild conditions.
Key Study :
-
Substrate : 3-(4-Nitrobenzamido)benzofuran-2-carboxamide
-
Activation : Boc₂O (2 eq), DMAP (0.1 eq) in MeCN at 60°C for 2 hours
-
Aminolysis :
Scope : Piperonylamine (84% yield) and pyrrolidine (70% yield in 30 minutes) also react efficiently .
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring toward nucleophilic displacement under harsh conditions.
Example Reaction :
Reagents/Conditions :
-
Potassium thioacetate (KSAC), DMF, 120°C, 24 hours
Product :
3-(4-Thio
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of benzofuran, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, can inhibit the growth of various cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism involves interaction with specific molecular targets within cells. The benzofuran core may modulate enzyme activity and receptor interactions, which are critical for tumor growth and survival.
Antimicrobial Research
Antimicrobial Properties
Research has demonstrated that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide exhibits significant antimicrobial activity against a range of bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial therapeutic agent .
Biological Studies
The compound's structural features allow for investigations into its interactions with biological targets, which can lead to a better understanding of its efficacy against microbial pathogens.
Pharmaceutical Development
Lead Compound for Drug Development
3-(4-Nitrobenzamido)benzofuran-2-carboxamide serves as a lead structure for the synthesis of novel pharmaceuticals. Its unique properties can be modified to enhance efficacy and reduce side effects in therapeutic applications .
Material Science
Synthesis of Complex Molecules
In chemistry, this compound is utilized as a building block for synthesizing more complex benzofuran derivatives. Its ability to participate in various chemical reactions makes it valuable for developing new materials with specific properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of benzofuran derivatives, revealing that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer effects. The incorporation of halogen atoms was found to improve binding interactions with target proteins involved in tumorigenesis .
Case Study 2: Sigma Receptor Binding
Research on sigma receptor ligands highlighted the importance of structural modifications in enhancing binding affinity. Compounds similar to 3-(4-Nitrobenzamido)benzofuran-2-carboxamide exhibited promising results with binding affinities in the nanomolar range, indicating effective receptor engagement and potential therapeutic implications.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, highlighting substituent variations and their molecular properties:
*Inferred from structural similarities to compounds with reported bioactivity.
Key Findings from Analogous Compounds
- Vilazodone : A clinically approved antidepressant, vilazodone demonstrates dual action as a serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. Its benzofuran-2-carboxamide core is critical for binding to serotonin transporters .
- Abexinostat: This histone deacetylase (HDAC) inhibitor incorporates a benzofuran-2-carboxamide scaffold modified with a hydroxycarbamoyl group, enhancing its ability to chelate zinc in HDAC active sites .
- Tacrine–Benzofuran Hybrids : Compounds like 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide exhibit cholinesterase inhibition and antioxidant activity, making them candidates for Alzheimer’s disease therapy. Substituents like methoxy groups enhance blood-brain barrier penetration .
- Antioxidant Activity : Derivatives with electron-donating groups (e.g., methoxy) on the benzamido moiety show superior radical scavenging activity compared to nitro-substituted analogs, as seen in Table 3 of .
Impact of Substituents on Bioactivity
- Nitro Group (Electron-Withdrawing): Likely reduces metabolic oxidation but may decrease solubility.
- Methoxy Group (Electron-Donating) : Enhances solubility and antioxidant capacity, as observed in tacrine–benzofuran hybrids .
Biological Activity
3-(4-Nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran core and a 4-nitrobenzamido group, which contribute to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, making them a focus of extensive research in medicinal chemistry.
Antimicrobial Properties
Research indicates that benzofuran derivatives, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, exhibit significant antimicrobial activity. A study evaluating various benzofuran compounds found that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways critical for survival .
Anticancer Activity
The anticancer potential of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells by inhibiting Bcl-3 expression, a protein associated with tumor progression and metastasis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. In vitro assays using primary cultured rat cortical neurons revealed that certain derivatives exhibited protective effects against NMDA-induced excitotoxicity. This suggests that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .
The biological activity of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components leading to cytotoxic effects.
- Enzyme Modulation : The benzofuran core can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran scaffold can enhance or diminish biological activity. For instance, substituents such as methyl or hydroxyl groups at certain positions have been shown to significantly affect neuroprotective and anticancer activities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(4-Aminobenzamido)benzofuran-2-carboxamide | Reduced anticancer activity compared to nitro derivative | Lacks the reactive nitro group |
| Benzofuran-2-carboxamide Derivatives | Varies widely; some exhibit anti-inflammatory effects | Different substituents alter activity |
This table illustrates how structural variations influence the biological activities of related compounds.
Case Studies and Research Findings
- Antimicrobial Study : A series of benzofuran derivatives were tested against various bacterial strains, showing that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide had notable inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Cancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Neuroprotection : A study on neuroprotective effects revealed that certain modifications on the benzofuran scaffold could enhance protective actions against excitotoxicity, positioning 3-(4-Nitrobenzamido)benzofuran-2-carboxamide as a candidate for further investigation in neurodegenerative diseases .
Q & A
Q. What in vitro assays are used to evaluate the compound’s anticancer potential?
- Methodological Answer :
- MTT/PrestoBlue : Quantify metabolic inhibition in 2D/3D tumor models .
- Annexin V/PI Staining : Detect apoptosis via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
